1-(2-Hydroxy-3-methoxypropyl)-3-phenylurea

Catalog No.
S16157980
CAS No.
M.F
C11H16N2O3
M. Wt
224.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxy-3-methoxypropyl)-3-phenylurea

Product Name

1-(2-Hydroxy-3-methoxypropyl)-3-phenylurea

IUPAC Name

1-(2-hydroxy-3-methoxypropyl)-3-phenylurea

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C11H16N2O3/c1-16-8-10(14)7-12-11(15)13-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H2,12,13,15)

InChI Key

KOHKJWOEMXFNNU-UHFFFAOYSA-N

Canonical SMILES

COCC(CNC(=O)NC1=CC=CC=C1)O

1-(2-Hydroxy-3-methoxypropyl)-3-phenylurea is a chemical compound characterized by its urea functional group, which is linked to a phenyl group and a hydroxy-methoxypropyl moiety. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The molecular structure includes a central urea group, which is known for its ability to form hydrogen bonds, influencing the compound's interaction with various biological targets.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, potentially altering the compound's reactivity and biological activity.
  • Reduction: The urea moiety can be reduced to yield corresponding amines, which may exhibit different pharmacological properties.
  • Substitution: The methoxy group can undergo substitution reactions with various functional groups, allowing for the modification of the compound's properties.

Common reagents used in these reactions include potassium permanganate or chromium trioxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions.

The biological activity of 1-(2-Hydroxy-3-methoxypropyl)-3-phenylurea is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl and methoxy groups can form hydrogen bonds with proteins and enzymes, potentially influencing their activity. The urea moiety has been shown to interact with catalytic residues in enzymes, suggesting that this compound may have inhibitory effects on certain enzymatic functions. Further studies are needed to elucidate the specific pathways and targets involved in its biological activity .

The synthesis of 1-(2-Hydroxy-3-methoxypropyl)-3-phenylurea typically involves the reaction of 2-hydroxy-3-methoxypropylamine with phenyl isocyanate. This reaction is generally conducted under controlled conditions, often using dichloromethane as a solvent at room temperature. Following the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the final product. In industrial settings, large-scale batch reactors may be used to optimize yield and purity through careful control of reaction conditions.

1-(2-Hydroxy-3-methoxypropyl)-3-phenylurea has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may be explored as a lead compound for drug development targeting specific diseases.
  • Agriculture: Its properties may also lend themselves to use as a pesticide or herbicide, although this requires further investigation into its environmental impact and efficacy.
  • Chemical Research: This compound can serve as a building block for synthesizing more complex molecules in organic chemistry.

Interaction studies of 1-(2-Hydroxy-3-methoxypropyl)-3-phenylurea have revealed its capacity to engage with various biological macromolecules. The urea moiety's ability to form hydrogen bonds enhances its interaction with enzyme active sites. For example, studies have shown that the compound can mediate interactions with residues such as Glu277 and Asn350 in certain enzymes, suggesting potential applications in enzyme inhibition .

Several compounds share structural similarities with 1-(2-Hydroxy-3-methoxypropyl)-3-phenylurea, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
1-(2-Hydroxy-3-nitrophenyl)ureaContains a nitro group instead of methoxyPotential anti-cancer properties due to nitro group
1-(2-Hydroxyethyl)-3-phenylureaEthanol instead of methoxyDifferent solubility and reactivity
N,N'-DiphenylureaTwo phenyl groups linked via ureaEnhanced stability and potential for higher activity
1-(4-Methylphenyl)-3-phenylureaMethyl substitution on one phenylAltered electronic properties affecting reactivity

These comparisons highlight the uniqueness of 1-(2-Hydroxy-3-methoxypropyl)-3-phenylurea in terms of its functional groups and potential applications, particularly in medicinal chemistry where subtle changes in structure can significantly impact biological activity.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

224.11609238 g/mol

Monoisotopic Mass

224.11609238 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-15

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